2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound characterized by the presence of isoindole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of isoindole derivatives with thiazole-containing compounds. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-[2-(2-(4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl)hydrazino)-1,3-thiazol-4-yl]ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl)acetonitrile
Uniqueness
What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide apart from similar compounds is its specific combination of isoindole and thiazole rings, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
N,N-diethyl-7-nitro-9H-fluoren-2-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
1. Chemical Structure and Synthesis
N,N-diethyl-7-nitro-9H-fluoren-2-amine features a fluorenyl core with a nitro group at the 7-position and diethyl amine substituents. The synthesis typically involves multi-step reactions that allow for the controlled introduction of functional groups, enhancing its pharmacological properties.
Synthesis Overview:
- Step 1: Formation of the fluorenyl backbone.
- Step 2: Introduction of the nitro group via nitration.
- Step 3: Alkylation to introduce diethyl amine substituents.
2.1 Anticancer Properties
Recent studies have demonstrated that compounds similar to N,N-diethyl-7-nitro-9H-fluoren-2-amine exhibit notable antiproliferative effects against various cancer cell lines. For instance, related nitro compounds have shown activity against breast cancer cells, with IC50 values ranging from 10 to 33 nM in MCF-7 and MDA-MB-231 cell lines .
Table 1: Antiproliferative Activity of Nitro Compounds
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
N,N-diethyl-7-nitro... | MCF-7 | 20 | Tubulin destabilization |
Compound 9q | MCF-7 | 23 | Colchicine-binding site interaction |
Compound 10p | MDA-MB-231 | 30 | Microtubule inhibition |
The biological activity of N,N-diethyl-7-nitro-9H-fluoren-2-amine is primarily attributed to its ability to interact with cellular components involved in critical pathways such as tubulin polymerization. The nitro group plays a crucial role in redox reactions within cells, contributing to its cytotoxic effects against tumor cells .
3. Antimicrobial Activity
Nitro compounds are well-known for their antimicrobial properties. Studies indicate that N,N-diethyl-7-nitro-9H-fluoren-2-amine may exhibit antibacterial activity against various pathogens, leveraging the reactive nature of the nitro group to induce cellular damage in microorganisms .
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 15 µg/mL | |
S. aureus | 12 µg/mL | |
P. aeruginosa | 20 µg/mL |
Case Study: In Vitro Evaluation
In a controlled laboratory setting, N,N-diethyl-7-nitro-9H-fluoren-2-amine was tested for its cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above its IC50 value, suggesting potential as an anticancer therapeutic agent.
Case Study: Structure-Activity Relationship (SAR)
A series of derivatives based on the fluorenyl scaffold were synthesized and evaluated for their biological activity. The introduction of different substituents on the nitrogen atom was found to modulate both the potency and selectivity of the compounds against cancer cells, highlighting the importance of structural modifications in drug design .
Properties
Molecular Formula |
C14H11N3O3S |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H11N3O3S/c1-8(11(18)16-14-15-6-7-21-14)17-12(19)9-4-2-3-5-10(9)13(17)20/h2-8H,1H3,(H,15,16,18) |
InChI Key |
ZAKXMNVHXFNBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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